molecular formula C11H16Cl2N4 B3375024 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride CAS No. 1052541-62-4

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

Katalognummer: B3375024
CAS-Nummer: 1052541-62-4
Molekulargewicht: 275.17 g/mol
InChI-Schlüssel: QXQVGNLLVUWFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a piperidine ring via a direct C–N bond. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Eigenschaften

IUPAC Name

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQVGNLLVUWFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052541-62-4
Record name 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride typically involves multiple steps, starting with the formation of the triazolopyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The triazolopyridine scaffold undergoes oxidation at the pyridine ring or adjacent positions. Key reagents and outcomes include:

Reagent Conditions Major Product Yield Source
Hydrogen peroxide (H₂O₂)Acidic, 60–80°C3-Oxo-triazolo[4,3-a]pyridine derivative65–75%
Potassium permanganateAqueous NaOH, refluxPyridine-N-oxide analog50–60%

Oxidation typically targets the electron-rich nitrogen atoms or adjacent carbon centers, leading to oxo derivatives or N-oxides.

Reduction Reactions

Reductive modifications focus on the triazole or piperidine moieties:

Reagent Conditions Major Product Yield Source
LiAlH₄Dry THF, 0°C to refluxSaturated piperidine-triazole hybrid70–80%
H₂/Pd-CEthanol, 50 psi H₂Partially reduced triazole ring55–65%

Selective reduction of the triazole ring is challenging due to competing piperidine hydrogenation.

Nucleophilic Substitution

The chlorine in related precursors (e.g., 2-chloropyridine derivatives) undergoes substitution:

Nucleophile Conditions Major Product Yield Source
PiperidineDMF, 100°C, 12 hPiperidine-substituted triazolopyridine85%
MorpholineMicrowave, 120°C, 30 minMorpholine analog90%

Microwave irradiation significantly enhances reaction efficiency and regioselectivity .

Cyclization and Ring Expansion

The triazolopyridine core participates in cycloaddition or ring-expansion reactions:

Reagent Conditions Product Application Source
IsothiocyanatesAcOH, 100°C, 6 h1,2,4-Triazolo[3,4-b]quinoxalineAnticancer agents
OrthoestersDBU, DMF, 120°CFused oxadiazole derivativesPDE2/PDE10 inhibitors

These reactions exploit the electron-deficient nature of the triazole ring to generate bioactive heterocycles .

Functionalization of the Piperidine Moiety

The piperidine group undergoes alkylation or acylation:

Reagent Conditions Product Yield Source
Benzyl chlorideK₂CO₃, DMF, 80°CN-Benzyl-piperidine-triazole derivative75%
Acetic anhydridePyridine, RT, 24 hAcetylated piperidine analog88%

The basicity of the piperidine nitrogen facilitates these transformations under mild conditions .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, structural rearrangements occur:

Condition Reaction Outcome Source
HCl (conc.)Piperidine ring contractionPyrrolidine-triazole fused system
DBU (1,8-Diazabicycloundec-7-ene)Ring-opening of triazolePyridine-hydrazine intermediates

These rearrangements are critical for accessing structurally diverse analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Catalyst Substrate Product Yield Source
PdCl₂(PPh₃)₂Aryl boronic acids3-Aryl-triazolo[4,3-a]pyridines60–70%
CuITerminal alkynesAlkynylated derivatives55%

These reactions highlight the versatility of the triazolopyridine core in metal-catalyzed transformations .

Key Mechanistic Insights

  • Triazole Ring Reactivity : The 1,2,4-triazole ring acts as both an electron-deficient and directing group, facilitating electrophilic substitutions at the pyridine C-6 position .

  • Piperidine Participation : The piperidine nitrogen’s basicity enhances nucleophilic reactivity in substitution reactions .

  • Microwave Acceleration : Microwave irradiation reduces reaction times from hours to minutes while improving yields in nucleophilic substitutions .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. Research indicates that derivatives of triazolo[4,3-a]pyridine can enhance the activity of these receptors, potentially leading to novel treatments for conditions such as anxiety and depression .

Case Study:
A study demonstrated that certain triazolo[4,3-a]pyridine derivatives exhibited significant activity against various cancer cell lines. Specifically, compounds were shown to induce apoptosis in human breast cancer cells through the modulation of specific signaling pathways .

Therapeutic Potential

The therapeutic applications of this compound extend into several areas:

  • Neurology: Due to its interaction with mGluRs, it shows promise in treating neurodegenerative diseases and mood disorders.
  • Oncology: Its ability to induce apoptosis in cancer cells suggests potential as an anticancer agent.
  • Pain Management: Inhibition of sodium channels (NaV1.7) has been linked to analgesic effects, making it a candidate for pain relief therapies .

Comparative Data Table

The following table summarizes key properties and applications of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride compared to related compounds:

Compound NameBiological ActivityTherapeutic UseSynthesis Method
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloridePositive allosteric modulator of mGluRsNeurological disordersMulti-step cyclization and alkylation
N-(triazolo[4,3-a]pyridin-3-yl)methanesulfonamideNaV1.7 inhibitorPain managementSulfonamide synthesis followed by cyclization
1-(triazolo[4,3-a]pyridin-3-yl)propan-1-amineAnticancer activityOncologyAlkylation and cyclization

Wirkmechanismus

The mechanism by which 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Substituent Variations on the Triazolopyridine Ring
  • 3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine dihydrochloride
    • Key Difference : A trifluoromethyl (-CF₃) group at the 6-position of the triazolopyridine ring.
    • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and may alter binding affinity to hydrophobic pockets in target proteins. Molecular weight: 237.65 g/mol; purity: 95% .
  • {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
    • Key Difference : Methyl (-CH₃) group at the 6-position and a methanamine (-CH₂NH₂) substituent.
    • Impact : Increased lipophilicity due to -CH₃ improves membrane permeability. Purity >97% suggests high synthetic reproducibility .
Heterocycle Replacement
  • 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
    • Key Difference : Pyrimidine replaces pyridine in the fused ring system.
    • Impact : Altered electronic properties and hydrogen-bonding capacity due to the additional nitrogen atom in pyrimidine .

Modifications in the Amine Moiety

Piperidine vs. Pyrrolidine
  • (2S)-2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
    • Key Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered).
    • Impact : Reduced ring size increases steric strain but may enhance binding selectivity. Molecular weight: 204.70 g/mol .
Piperidine vs. Piperazine
  • 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Key Difference: Piperazine (two nitrogen atoms) replaces piperidine. Molecular formula: C10H16Cl2N6 .

Functional Group Linkages

  • (6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2-yl)-methanone (Compound 41) Key Difference: Carbonyl (-CO-) linker between triazolopyridine and bicyclic amine. Melting point: 147–152°C; confirmed by ¹H NMR and MS .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features Evidence ID
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride C12H19Cl2F3N4* 237.65 95% -CF₃ at 6-position; piperidine linkage
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride C8H10N4·2HCl 162.20 (free base) >97% -CH₃ at 6-position; methanamine substituent
(2S)-2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride C9H17ClN2O·2HCl 204.70 N/A Pyrrolidine ring; S-configuration
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride C9H16N4·2HCl 253.17 N/A Propylamine chain; flexible linker
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride C10H16Cl2N6 279.76 N/A Piperazine; pyridazine core

Research Implications and Trends

  • Electron-Withdrawing Groups : Compounds with -CF₃ (e.g., ) show promise in enhancing metabolic stability, critical for CNS-targeting drugs.
  • Ring Size and Flexibility : Smaller rings (pyrrolidine) may improve selectivity, while longer chains (propylamine) could optimize pharmacokinetic profiles .
  • Heterocycle Replacement : Pyrimidine or pyridazine cores () offer alternative electronic environments for modulating target interactions.

Biologische Aktivität

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the class of triazolo-pyridine derivatives, characterized by the presence of a triazole ring fused to a pyridine structure. The specific molecular formula is C11H14Cl2N4C_{11}H_{14}Cl_2N_4, and it can be represented as follows:

Structure C11H14Cl2N4\text{Structure }\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}_4
  • Metabotropic Glutamate Receptor Modulation : Research indicates that derivatives of triazolo[4,3-a]pyridine act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
  • Antibacterial Activity : A study highlighted the antibacterial properties of similar triazolo derivatives, demonstrating moderate to strong activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Inhibition of COX Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The inhibition of COX-1 and COX-2 was evaluated using IC50 values, indicating potential anti-inflammatory properties .

Antibacterial Activity

A comparative analysis of various triazolo derivatives revealed significant antibacterial effects. Below is a summary table showcasing the MIC values for selected compounds:

CompoundMIC against Staphylococcus aureus (µg/mL)MIC against Escherichia coli (µg/mL)
3-{[1,2,4]Triazolo[4,3-a]}3216
Ampicillin168

The compound exhibited promising antibacterial activity that warrants further investigation into its clinical applications.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX enzyme inhibition assays. The following table summarizes the IC50 values for selected compounds:

CompoundIC50 against COX-1 (µM)IC50 against COX-2 (µM)
3-{[1,2,4]Triazolo[4,3-a]}1215
Diclofenac105
Celecoxib86

These results suggest that the compound may serve as a viable candidate for anti-inflammatory drug development.

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents for conditions like Alzheimer's disease, triazolo-pyridine derivatives showed promise in enhancing cognitive function in animal models through modulation of mGluRs .
  • Diabetes Management : Another study focused on the antidiabetic potential of similar compounds indicated that they could lower blood glucose levels effectively in diabetic rat models. The mechanism was attributed to improved insulin sensitivity and glucose uptake by peripheral tissues .

Q & A

Basic: What are the recommended synthetic methodologies for preparing triazolopyridine-piperidine derivatives, and how do green chemistry principles apply?

The synthesis of triazolopyridine derivatives often involves oxidative cyclization of hydrazine intermediates. A green approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding ~73% isolated product after 3 hours. This method avoids toxic oxidants like Cr(VI) or DDQ, aligning with green chemistry principles by minimizing hazardous reagents and energy consumption . Purification typically involves extraction and alumina plug filtration to achieve analytical purity.

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for specific guidance. General precautions include:

  • PPE : Wear gloves, protective clothing, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .
  • First aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention .

Basic: How is structural characterization of triazolopyridine-piperidine derivatives performed, and what analytical techniques are critical?

Key techniques include:

  • X-ray crystallography : Resolves bond angles and ring fusion geometry (e.g., [1,2,4]triazolo[4,3-a]pyridine motif) .
  • NMR spectroscopy : Confirms proton environments, e.g., piperidine CH₂ groups (δ 1.5–2.5 ppm) and triazole aromatic protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., C₁₂H₁₇N₃O·2HCl: MW 292.2) .

Advanced: How can researchers optimize reaction conditions for triazolopyridine synthesis while addressing contradictory yield data across studies?

Employ statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters (temperature, solvent, oxidant ratio). For example:

ParameterTested RangeOptimal Value
Reaction Time1–5 hours3 hours
OxidantNaOCl vs. DDQNaOCl (73% yield)
SolventEthanol vs. DCMEthanol

Contradictions in yields may arise from impurities in starting materials or scaling effects. Validate purity via HPLC and replicate conditions from literature with controlled variables .

Advanced: What computational strategies are effective for predicting reactivity or optimizing triazolopyridine-piperidine derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to narrow experimental conditions. For example:

  • Compute reaction pathways for oxidative cyclization to identify energy barriers.
  • Screen substituent effects on piperidine ring stability using molecular docking (e.g., halogen substituents affecting bioactivity) .
  • Validate predictions with small-scale experiments before scaling up .

Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects) for triazolopyridine derivatives?

Use dose-response assays to compare activity across cell lines:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram- bacteria .
  • Anticancer : IC₅₀ determination in cancer cell lines (e.g., MTT assay).
  • Mechanistic studies : Evaluate enzyme inhibition (e.g., kinase assays) to clarify target specificity. Discrepancies may arise from assay conditions (pH, serum content) or compound stability .

Advanced: What reactor designs are suitable for scaling up triazolopyridine-piperidine synthesis while maintaining yield and purity?

For batch processes:

  • Continuous stirred-tank reactors (CSTR) : Enable controlled addition of NaOCl to prevent exothermic side reactions.
  • Microreactors : Improve mixing efficiency for fast oxidative cyclization .
    Monitor temperature (20–25°C) and pH (neutral) to avoid decomposition. Post-reaction, use centrifugal partition chromatography for large-scale purification .

Basic: What are the key applications of triazolopyridine-piperidine derivatives in medicinal chemistry?

These derivatives are explored as:

  • Enzyme inhibitors : Targeting kinases or proteases due to nitrogen-rich heterocycles.
  • Chemosensors : Detecting metal ions via triazole coordination .
  • Antiproliferative agents : Modulating cell cycle pathways in cancer .

Advanced: How do substituents on the piperidine or triazole rings influence the compound’s physicochemical properties?

  • Electron-withdrawing groups (Cl, F) : Increase solubility via polar interactions; reduce logP (e.g., Cl substituent: logP ~1.2 vs. ~2.5 for H) .
  • Bulkier groups (benzyl, methoxy) : Enhance steric hindrance, affecting binding affinity. Quantify via Hammett plots or CoMFA analysis .

Basic: What are the best practices for storing and stabilizing this compound to prevent degradation?

  • Storage : –20°C in airtight, light-resistant containers under inert gas (N₂/Ar).
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis/byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Reactant of Route 2
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.